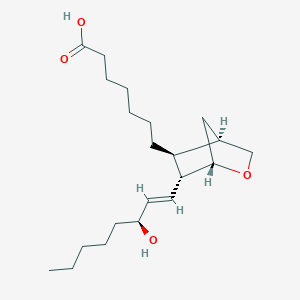

9,11-methane-epoxy Prostaglandin F1alpha

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9,11-methane-epoxy Prostaglandin F1alpha: is a synthetic analog of prostaglandins, which are lipid compounds derived from fatty acids. This compound is known for its stability and biological activity, particularly in inducing platelet aggregation and smooth muscle contraction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9,11-methane-epoxy Prostaglandin F1alpha involves the formation of an epoxymethano bridge between the 9 and 11 positions of the prostaglandin molecule. The process typically includes the following steps:

Starting Material: The synthesis begins with a prostaglandin precursor.

Epoxidation: The double bond between the 9 and 11 positions is epoxidized using an oxidizing agent such as m-chloroperoxybenzoic acid.

Methano Bridge Formation: The epoxide is then reacted with a methylene donor under basic conditions to form the epoxymethano bridge

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 9,11-methane-epoxy Prostaglandin F1alpha can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: The compound can be reduced at the epoxide ring to form diols.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters and ethers

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acid chlorides and alcohols are commonly used for esterification and etherification reactions

Major Products:

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of diols.

Substitution: Formation of esters and ethers

Aplicaciones Científicas De Investigación

2.1. Inflammation and Pain Management

Prostaglandins play a critical role in mediating inflammation and pain responses. 9,11-methane-epoxy PGF1α has been studied for its anti-inflammatory properties. Research indicates that it can modulate the activity of cyclooxygenase enzymes (COX), which are crucial in the synthesis of pro-inflammatory prostaglandins from arachidonic acid .

Case Study:

A study demonstrated that treatment with 9,11-methane-epoxy PGF1α reduced edema in animal models of inflammation, suggesting its potential as an anti-inflammatory agent .

2.2. Cardiovascular Applications

This compound has shown promise in cardiovascular research, particularly in studies related to platelet aggregation and thrombus formation. It has been noted for its ability to induce strong platelet aggregation in vitro, making it a candidate for investigating thrombotic disorders .

Data Table: Platelet Aggregation Activity

| Compound | EC50 (µM) | Effect on Platelet Aggregation |

|---|---|---|

| 9,11-Methane-epoxy PGF1α | 0.88 | Strong aggregation |

2.3. Cancer Research

Recent studies have explored the role of prostaglandins in tumor growth and metastasis. 9,11-methane-epoxy PGF1α may influence tumor microenvironments by modulating angiogenesis and immune cell infiltration.

Case Study:

In a mouse model of breast cancer, administration of this compound resulted in altered tumor vascularization and immune cell profiles, indicating its potential role in cancer therapy . The compound's ability to affect angiogenesis could provide insights into developing treatments for tumors that rely on neovascularization for growth.

Comparative Analysis with Other Prostaglandin Analogues

The unique structural features of 9,11-methane-epoxy PGF1α confer stability against metabolic degradation compared to other prostaglandin analogs. This stability enhances its utility in long-term studies and therapeutic applications.

Data Table: Comparison with Other Prostaglandin Analogues

| Compound | Stability | Potency (EC50) | Application Areas |

|---|---|---|---|

| 9,11-Methane-epoxy PGF1α | High | 0.88 µM | Inflammation, Cardiovascular |

| Other Prostaglandin Analog A | Moderate | Varies | General inflammation |

| Other Prostaglandin Analog B | Low | Varies | Limited due to rapid degradation |

Mecanismo De Acción

9,11-methane-epoxy Prostaglandin F1alpha exerts its effects by binding to prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways, leading to various biological responses such as platelet aggregation and smooth muscle contraction. The compound primarily targets the thromboxane-prostanoid receptor, which is involved in the regulation of vascular tone and platelet function .

Comparación Con Compuestos Similares

Prostaglandin F1alpha: Lacks the epoxymethano bridge, making it less stable.

9,11-Dideoxy-11alpha,9alpha-epoxymethanoprostaglandin F2alpha: Another epoxymethano analog with similar biological activities

Uniqueness:

- The presence of the epoxymethano bridge in 9,11-methane-epoxy Prostaglandin F1alpha enhances its stability and biological activity compared to other prostaglandin analogs.

- Its strong and dose-related effects on platelet aggregation and smooth muscle contraction make it a valuable compound for research and potential therapeutic applications .

Propiedades

Número CAS |

72517-81-8 |

|---|---|

Fórmula molecular |

C21H36O4 |

Peso molecular |

352.5 g/mol |

Nombre IUPAC |

7-[(1S,4R,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]heptanoic acid |

InChI |

InChI=1S/C21H36O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h12-13,16-20,22H,2-11,14-15H2,1H3,(H,23,24)/b13-12+/t16-,17-,18-,19+,20-/m0/s1 |

Clave InChI |

VGRVXLWYKKBTNM-XLGWHITOSA-N |

SMILES |

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O |

SMILES isomérico |

CCCCC[C@@H](/C=C/[C@H]1[C@@H]2C[C@H]([C@@H]1CCCCCCC(=O)O)CO2)O |

SMILES canónico |

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O |

Sinónimos |

11,9-epoxymethano-PGH1 11,9-epoxymethanoprostaglandin H1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.